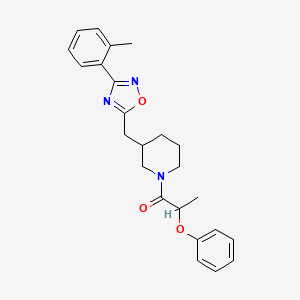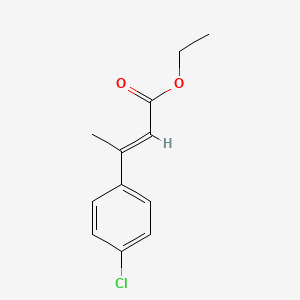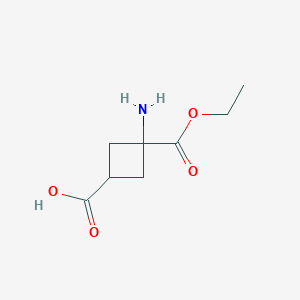
3-Thietanecarboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Thietanecarboxaldehyde” is a chemical compound with the empirical formula C5H4OS . It is used as a heterocyclic building block in the synthesis of various chemical compounds .
Molecular Structure Analysis
The molecular structure of “3-Thietanecarboxaldehyde” consists of a five-membered ring containing a sulfur atom . The compound has a molecular weight of 112.15 . The exact 3D structure can be determined using techniques such as X-ray crystallography .
Physical And Chemical Properties Analysis
“3-Thietanecarboxaldehyde” has a vapor pressure of 0.31 mmHg at 20 °C, a refractive index of 1.583, a boiling point of 194-196 °C, and a density of 1.28 g/mL at 25 °C . It is a liquid at room temperature and should be stored at 2-8°C .
Aplicaciones Científicas De Investigación
Catalysis and Chemical Synthesis
- Metal-Organic Frameworks (MOFs): An improved synthesis method for Cu3(BTC)2, a metal-organic framework, highlighted its catalytic properties, including high selectivity and reasonable yield in the cyanosilylation of benzaldehyde. This demonstrates the potential of MOFs in catalysis, leveraging 3-Thietanecarboxaldehyde derivatives for enhanced chemical reactions (Schlichte, Kratzke, & Kaskel, 2004).
Neuroprotection
- Cancer Therapeutics with Neuroprotective Activity: 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone, originally developed for cancer therapy, has shown potent neuroprotective properties. It blocks ischemic neurotoxicity and suppresses cell death induced by neurotoxic agents, suggesting its dual application in both oncology and neurology (Jiang, Lebowitz, & Ghanbari, 2006).
Photocatalysis
- Selective Synthesis of Benzaldehyde: The selective photocatalytic conversion of benzyl alcohol to benzaldehyde using graphitic carbon nitride under environmentally friendly conditions showcases an innovative application in green chemistry. This highlights the potential of 3-Thietanecarboxaldehyde in photocatalysis and sustainable chemical processes (Lima et al., 2017).
Spectroscopy and Chemical Analysis
- Analysis of Thioformaldehyde: Studies on the photolysis of thietane, a close relative of 3-Thietanecarboxaldehyde, in an argon matrix provide insights into the clean production and spectroscopic analysis of thioformaldehyde. This research contributes to our understanding of the structural and spectroscopic properties of sulfur-containing aldehydes (Watanabe, Suzuki, & Watari, 1991).
Organic Synthesis
- Enantioselective Synthesis: Research on asymmetric triarylaluminum additions to aldehydes catalyzed by titanium(IV) complexes demonstrates the efficiency and selectivity of such systems in organic synthesis. This approach, which can be applied to a variety of aldehydes, including 3-Thietanecarboxaldehyde derivatives, highlights the role of catalysis in achieving high enantioselectivity in chemical reactions (Wu & Gau, 2006).
Safety and Hazards
Propiedades
IUPAC Name |
thietane-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6OS/c5-1-4-2-6-3-4/h1,4H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPKYEXPOSXHHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-chlorophenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2608482.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B2608484.png)
![4-(4-methoxyphenyl)-2-(2-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2608485.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzenesulfonamide](/img/structure/B2608486.png)



![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2608491.png)



![3-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2608500.png)
